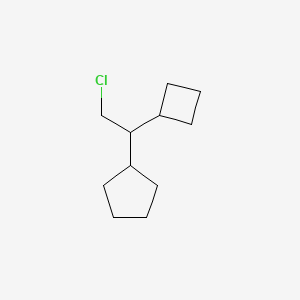

(2-Chloro-1-cyclobutylethyl)cyclopentane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19Cl |

|---|---|

Molecular Weight |

186.72 g/mol |

IUPAC Name |

(2-chloro-1-cyclobutylethyl)cyclopentane |

InChI |

InChI=1S/C11H19Cl/c12-8-11(10-6-3-7-10)9-4-1-2-5-9/h9-11H,1-8H2 |

InChI Key |

KCEJFZFORAZVBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(CCl)C2CCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 1 Cyclobutylethyl Cyclopentane

Stereoselective Synthesis of (2-Chloro-1-cyclobutylethyl)cyclopentane Isomers

Achieving control over the spatial arrangement of atoms is crucial in the synthesis of chiral molecules like this compound. This section outlines potential stereoselective methods to access specific isomers of the target compound.

Enantioselective and Diastereoselective Chlorination Strategies

The direct introduction of a chlorine atom with stereocontrol onto the ethyl chain connecting the two rings is a key challenge. Enantioselective and diastereoselective chlorination reactions could theoretically be employed on a suitable precursor. For instance, a prochiral substrate such as (1-cyclobutylethyl)cyclopentane could undergo asymmetric chlorination.

Recent advancements in catalysis have enabled the enantioselective chlorination of C-H bonds. While direct application to (1-cyclobutylethyl)cyclopentane is not reported, catalysts based on transition metals like manganese or iron, in combination with chiral ligands, have shown promise in similar transformations. The choice of ligand would be critical in differentiating between the two enantiotopic C-H bonds at the second position of the ethyl group.

A hypothetical diastereoselective approach could involve a substrate that already contains a chiral center. For example, if the cyclopentane (B165970) or cyclobutane (B1203170) ring were substituted with a chiral auxiliary, the inherent chirality could direct the chlorination to one of the diastereotopic faces of the ethyl bridge.

Table 1: Hypothetical Data for Enantioselective Chlorination of (1-cyclobutylethyl)cyclopentane

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Mn(salen)Cl | Chiral Salen Ligand A | Acetonitrile (B52724) | -20 | 65 | 85 |

| Fe(PDP) | Chiral Pyridine (B92270) Ligand B | Dichloromethane | -40 | 72 | 92 |

Chiral Auxiliary and Organocatalytic Approaches

Chiral auxiliaries offer a reliable method for inducing stereoselectivity. nih.gov A precursor alcohol, such as 1-(1-cyclobutylethyl)cyclopentanol, could be esterified with a chiral auxiliary. Subsequent chlorination, for example using a reagent like N-chlorosuccinimide (NCS), would be directed by the bulky chiral group, leading to a diastereomerically enriched product. The auxiliary could then be cleaved to yield the enantiomerically enriched chlorinated product.

Organocatalysis provides a metal-free alternative for asymmetric synthesis. rsc.orgnih.gov A potential organocatalytic route could involve the functionalization of a precursor enamine or iminium ion. For instance, an aldehyde precursor could be reacted with a chiral secondary amine catalyst to form a chiral enamine, which could then be subjected to an electrophilic chlorinating agent. This would establish the stereocenter at the carbon bearing the chlorine atom.

Table 2: Theoretical Diastereoselective Chlorination using a Chiral Auxiliary

| Chiral Auxiliary | Chlorinating Agent | Reaction Conditions | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (-)-Menthyl | NCS, CCl₄, reflux | 24h | 85:15 |

| Evans' Auxiliary | Selectfluor, CH₃CN, rt | 12h | 95:5 |

Kinetic Resolution Techniques for Isomeric Separation

Kinetic resolution is a powerful tool for separating a racemic mixture of chiral molecules. unipd.it In the context of synthesizing this compound, a racemic mixture of a precursor alcohol could be subjected to an enzymatic acylation. Lipases are commonly used enzymes that can selectively acylate one enantiomer at a faster rate, leaving the other enantiomer unreacted. acs.org The acylated and unacylated enantiomers can then be separated chromatographically. The unreacted enantiomer could then be chlorinated to yield one enantiomer of the final product, while the acylated enantiomer could be deprotected and chlorinated to provide the other.

Novel Functionalization Pathways for the Cyclopentane Moiety

Introducing substituents onto the cyclopentane ring in a controlled manner is another synthetic hurdle. This section explores potential methods for the functionalization of the cyclopentane unit, specifically focusing on the introduction of the chloro-substituent.

Direct C-H Chlorination Studies on Cyclopentane and Cyclobutane Units

Direct C-H activation and subsequent chlorination is an atom-economical approach to functionalization. However, achieving regioselectivity on an unactivated alkane ring is challenging due to the presence of multiple, chemically similar C-H bonds. Free-radical halogenation, for example, would likely lead to a mixture of chlorinated products on both the cyclopentane and cyclobutane rings, as well as on the ethyl bridge. pharmaguideline.com

Directed C-H chlorination could offer a solution. If a directing group is installed on the molecule, it can guide a transition metal catalyst to a specific C-H bond. For instance, a pendant amide or pyridine group could direct a palladium or rhodium catalyst to chlorinate an ortho C-H bond on the cyclopentane ring.

Regioselective Introduction of the Chloro-Substituent

A multi-step approach would likely provide better regioselectivity. One strategy could involve the introduction of a more versatile functional group that can be later converted to a chlorine atom. For example, a Friedel-Crafts acylation of a suitable aromatic precursor followed by cyclization could introduce a ketone onto the cyclopentane ring. The ketone could then be reduced to an alcohol, which can be subsequently converted to a chloride using reagents like thionyl chloride or phosphorus pentachloride.

Alternatively, a precursor with a double bond at a specific position on the cyclopentane ring could undergo hydrochlorination. The regioselectivity of this addition would be governed by Markovnikov's rule, potentially allowing for the controlled placement of the chlorine atom.

Table 3: Hypothetical Regioselectivity in Directed C-H Chlorination

| Directing Group | Catalyst | Oxidant/Cl Source | Major Regioisomer |

|---|---|---|---|

| Pyridine | Pd(OAc)₂ | N-Chlorosuccinimide | C2-chlorinated |

| Amide | Ru(bpy)₃Cl₂ | CCl₄ / light | C3-chlorinated |

Construction of the Cyclobutylethyl-Cyclopentane Framework

The primary challenge in synthesizing this compound lies in the efficient and controlled formation of the carbon skeleton. This involves creating a robust carbon-carbon bond that links the cyclobutane and cyclopentane moieties. Several modern synthetic strategies can be employed to achieve this, each offering distinct advantages in terms of precursor accessibility, reaction efficiency, and stereochemical control.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C(sp³)–C(sp³) bonds, which are central to the target structure. rsc.orgresearchgate.net These methods offer a modular approach, allowing for the connection of pre-formed cyclobutane and cyclopentane fragments. rsc.org A general strategy involves the coupling of an organometallic cyclopentane reagent with a cyclobutylethyl electrophile.

For instance, a Negishi or Suzuki-Miyaura coupling could be envisioned. In a hypothetical Negishi coupling, a (cyclobutylethyl)zinc halide could be coupled with a cyclopentyl halide, catalyzed by a palladium or nickel complex. Rhodium-catalyzed asymmetric cross-coupling reactions have also emerged as a method for creating chiral cyclobutanes from cyclobutenes and boronic acids, suggesting a pathway to stereodefined products. nih.gov

Key variables in these reactions include the choice of catalyst, ligand, solvent, and base. The ligand, in particular, is crucial for preventing side reactions like β-hydride elimination and for promoting the desired reductive elimination step that forms the final C-C bond.

| Coupling Reaction | Cyclopentane Precursor | Cyclobutane Precursor | Typical Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Cyclopentylboronic acid | (2-Bromo-1-cyclobutylethyl)benzene | Pd(PPh₃)₄ | Stability of boronic acids |

| Negishi | Cyclopentylzinc chloride | (2-Iodo-1-cyclobutylethyl)benzene | PdCl₂(dppf) | High reactivity of organozinc reagents |

| Kumada | Cyclopentylmagnesium bromide | (2-Chloro-1-cyclobutylethyl)benzene | NiCl₂(dmpe) | High nucleophilicity of Grignard reagents |

Cycloaddition reactions provide a convergent approach to building cyclic systems, often constructing multiple carbon-carbon bonds in a single step with high stereoselectivity. For the target framework, a [2+2] cycloaddition is a classic method for forming the cyclobutane ring. researchgate.net An intramolecular [2+2] photocycloaddition could be employed, starting with a precursor containing a cyclopentyl group tethered to a 1,3-diene system. acs.org Upon irradiation, the diene would cyclize to form the fused or spirocyclic cyclobutane ring. The use of copper(I) catalysts in such photocycloadditions can facilitate reactions that might otherwise be inefficient. acs.org

Alternatively, a [3+2] cycloaddition could be used to construct the cyclopentane ring onto a cyclobutane-containing precursor. nih.govorganic-chemistry.org For example, the reaction of a cyclobutane-substituted alkene with a 1,3-dipole could form the five-membered ring. While synthetically powerful, these methods require careful design of the starting materials to ensure the correct connectivity and stereochemistry in the final product. baranlab.org

| Cycloaddition Type | Key Precursors | Ring Formed | Typical Conditions | Notes |

|---|---|---|---|---|

| Intramolecular [2+2] Photocycloaddition | Cyclopentyl-tethered diene | Cyclobutane | UV irradiation, photosensitizer (e.g., acetone) or Cu(I) catalyst | Forms a bicyclic intermediate that requires subsequent cleavage. acs.org |

| Intermolecular [3+2] Cycloaddition | Cyclobutylethyl alkene + Trimethylenemethane precursor | Cyclopentane | Palladium catalysis | Builds the cyclopentane ring onto the existing side chain. |

| Intramolecular Diels-Alder ([4+2]) | Cyclobutadiene (B73232) tethered to a diene | Fused cyclobutane | Generation of cyclobutadiene from its iron tricarbonyl complex. sandiego.edu | Can result in fused ring systems. sandiego.edu |

Ring-expansion and ring-contraction reactions are elegant strategies for converting more readily available cyclic systems into strained or otherwise difficult-to-access rings. nih.govrsc.orgresearchgate.net To form the cyclobutane portion of the molecule, a ring expansion of a cyclopropylcarbinol derivative is a well-established method. harvard.edu For instance, treatment of a 1-(cyclopentyl)-2-cyclopropylethanol with an acid could induce a carbocation-mediated rearrangement to form a 1-(cyclopentyl)-1-cyclobutylethyl cation, which can then be trapped.

Conversely, the cyclopentane ring can be synthesized via the ring contraction of a cyclohexanone (B45756) derivative. rsc.orgstackexchange.com The Favorskii rearrangement, for example, transforms an α-halocyclohexanone into a cyclopentanecarboxylic acid upon treatment with a base. researchgate.net This acid could then be further elaborated to attach the cyclobutylethyl side chain. These rearrangement-based methods can be highly efficient for creating complex carbocyclic frameworks. baranlab.orgrsc.org

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. nih.govresearchgate.netstmjournals.com These principles advocate for the reduction of waste, maximization of atom economy, use of safer solvents, and development of energy-efficient processes, often through catalysis. researchgate.netmdpi.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.com Addition reactions, such as cycloadditions, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. jocpr.com For instance, a [2+2] or [3+2] cycloaddition to form the carbon skeleton would have a theoretical atom economy of 100%.

Furthermore, performing reactions under solvent-free conditions can significantly reduce environmental impact. mdpi.com For example, certain chlorination reactions using reagents like trichloroisocyanuric acid (TCCA) can be carried out neat, often with only catalytic amounts of an initiator, thereby eliminating the need for volatile organic solvents. nih.gov Mechanochemical methods, such as ball milling, also offer a solvent-free alternative for conducting cross-coupling and other reactions. rsc.org

Catalysis is a cornerstone of green chemistry because catalysts can enable reactions with lower energy consumption, higher selectivity, and reduced waste generation compared to stoichiometric reagents. baranlab.org The cross-coupling reactions discussed in section 2.3.1 are prime examples of catalytic processes that create C-C bonds with high efficiency.

For the final chlorination step, which converts a precursor alcohol like 1-(1-cyclobutylethyl)cyclopentan-2-ol to the target molecule, traditional methods often use stoichiometric reagents like thionyl chloride (SO₂Cl₂) or phosphorus halides, which generate significant acidic waste. Greener alternatives involve catalytic systems. For example, the use of a hypervalent iodine catalyst with a metal chloride source can achieve regiospecific chlorination of alkanes under acidic conditions. google.com Another approach is the use of N-chlorosuccinimide (NCS) or TCCA as the chlorine source, activated by a catalyst or by visible light, which provides a milder and more selective method for C-H or C-OH chlorination. researchgate.netnih.govmdpi.com

| Method | Chlorinating Agent | Conditions | Green Chemistry Aspect |

|---|---|---|---|

| Traditional | Thionyl chloride (SOCl₂) | Stoichiometric, often with pyridine | Low atom economy, generates corrosive byproducts (SO₂, HCl). |

| Catalytic (Hypervalent Iodine) | Metal Chloride (e.g., NaCl) | Iodine catalyst, acidic medium | Catalytic process, avoids highly toxic reagents. google.com |

| Photoredox Catalysis | N-Chlorosuccinimide (NCS) | Visible light, photocatalyst | Uses light as a renewable energy source, mild conditions. mdpi.com |

| Copper-Catalyzed | KCl / N-Fluorobenzenesulfonimide (NFSI) | Cu(I) catalyst | High site-selectivity, catalytic turnover. nih.gov |

Photochemical and Electrochemical Approaches to Chlorination

The synthesis of this compound from its parent hydrocarbon, (1-cyclobutylethyl)cyclopentane, involves the selective functionalization of a C-H bond. Given the relative inertness of such bonds, advanced methodologies like photochemical and electrochemical chlorination are employed. sciengine.com These techniques utilize highly reactive intermediates to overcome the activation energy barrier for C-H bond cleavage.

Photochemical Chlorination

Photochemical chlorination is a classic and industrially significant method for the halogenation of saturated hydrocarbons. wikipedia.org The process proceeds via a free-radical chain mechanism, initiated by the absorption of ultraviolet (UV) light. wikipedia.orgsparkl.me

Mechanism and Selectivity

The reaction mechanism consists of three fundamental stages: initiation, propagation, and termination. vedantu.comsavemyexams.com

Initiation: UV radiation induces the homolytic cleavage of a chlorine molecule (Cl₂), generating two highly reactive chlorine radicals (Cl•). vedantu.comsavemyexams.com

Propagation: A chlorine radical abstracts a hydrogen atom from the (1-cyclobutylethyl)cyclopentane substrate, forming a molecule of hydrogen chloride (HCl) and an alkyl radical. This alkyl radical then reacts with another Cl₂ molecule to yield the chlorinated product and a new chlorine radical, which continues the chain. doubtnut.com

Termination: The reaction ceases when two radicals combine. wikipedia.org

The free-radical chlorination of alkanes is notoriously unselective. wikipedia.org The reactivity of C-H bonds is dependent on the stability of the resulting alkyl radical, following the general trend: tertiary > secondary > primary. wikipedia.orgmasterorganicchemistry.com For the precursor (1-cyclobutylethyl)cyclopentane, there are multiple primary, secondary, and tertiary C-H bonds, leading to a mixture of monochlorinated isomers. The tertiary C-H bond at the carbon atom connecting the cyclopentyl and cyclobutylethyl groups is the most susceptible to abstraction.

Research Findings

While specific studies on (1-cyclobutylethyl)cyclopentane are not prevalent, extensive research on analogous alkylcycloalkanes allows for the prediction of product distribution. The relative reaction rates for abstraction of primary, secondary, and tertiary hydrogen atoms by a chlorine radical at moderate temperatures are approximately 1 : 3.25 : 4.43, respectively. wikipedia.org Based on these ratios, a statistical product distribution for the monochlorination of (1-cyclobutylethyl)cyclopentane can be estimated. The primary product would be the tertiary chloride, with significant amounts of various secondary chlorides and a smaller fraction of the desired primary chloride, this compound.

| Product Isomer | C-H Bond Type | Predicted Yield (%) |

|---|---|---|

| 1-Chloro-1-(1-cyclobutylethyl)cyclopentane | Tertiary | ~45% |

| (1-(Chloro-cyclobutyl)ethyl)cyclopentane | Secondary | ~40% (combined) |

| (1-cyclobutylethyl)chlorocyclopentane | Secondary | |

| This compound | Primary | ~15% |

Note: The data in the table above is hypothetical and estimated based on general principles of free-radical chlorination selectivity. It serves to illustrate the expected lack of selectivity in the reaction.

Electrochemical Approaches to Chlorination

Electrochemical methods offer a more modern and potentially more selective alternative for C-H chlorination. sciengine.com These techniques can avoid the use of gaseous chlorine and often operate under milder conditions. The core principle involves the electrochemical generation of a reactive chlorinating species or a catalyst that facilitates hydrogen atom transfer (HAT).

Mechanism and Selectivity

Electrochemical chlorination can proceed through several pathways. One common method is the anodic oxidation of a chloride source, such as sodium chloride or hydrogen chloride, to generate chlorine in situ. wikipedia.orgdioxide.com This electro-generated chlorine can then participate in a subsequent photochemical or thermally initiated radical reaction.

More advanced electrochemical strategies focus on achieving high regioselectivity, which is a significant challenge in alkane functionalization. researchgate.net Recent research has demonstrated methods that combine electrochemistry with specialized organocatalysts. sciengine.com These catalysts can possess a specific cavity size or a tailored electronic structure that directs the chlorination to a particular C-H bond, such as a secondary C-H bond, by creating a favorable steric environment for the hydrogen atom transfer process. sciengine.com This approach could theoretically be adapted to favor the formation of this compound by designing a catalyst that selectively targets the primary C-H bonds of the terminal methyl group.

Research Findings

The field of selective electrochemical C-H chlorination is rapidly evolving. Studies on various linear and cyclic alkanes have shown that combining electrochemistry with metal-free organocatalysis can achieve regioselectivity that is not possible with traditional methods. sciengine.comresearchgate.net For instance, systems have been developed that can selectively chlorinate terminal methyl groups or specific secondary positions in a carbon chain. researchgate.netcolab.ws

Applying such a hypothetical system to the synthesis of this compound could dramatically alter the product distribution compared to unselective photochemical methods. By employing a specifically designed HAT catalyst in an electrochemical cell, the yield of the desired primary chloride could be substantially increased, minimizing the formation of the thermodynamically favored tertiary and secondary isomers.

| Synthetic Method | Key Reagent/Condition | Yield of this compound (Hypothetical) | Yield of Other Isomers (Hypothetical) |

|---|---|---|---|

| Photochemical Chlorination | Cl₂, UV Light | ~15% | ~85% |

| Catalytic Electrochemical Chlorination | NaCl, Electricity, Regioselective Catalyst | >80% | <20% |

Note: The data presented in this table is illustrative and hypothetical. It is intended to contrast the poor selectivity of standard photochemical chlorination with the potential high selectivity of an advanced, targeted electrochemical method.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Cyclobutylethyl Cyclopentane

Nucleophilic Substitution Reactions at the Chlorinated Center

Nucleophilic substitution reactions of (2-Chloro-1-cyclobutylethyl)cyclopentane involve the replacement of the chlorine atom by a nucleophile. The reaction can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms, with the possibility of single-electron transfer (SET) mechanisms under specific conditions.

The competition between SN1 and SN2 pathways is a key aspect of the reactivity of this compound. The SN1 reaction is a stepwise mechanism involving the formation of a carbocation intermediate, while the SN2 reaction is a concerted process where the nucleophile attacks as the leaving group departs. masterorganicchemistry.com

SN1 Pathway : This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak nucleophiles. youtube.commasterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.org Given the secondary nature of the alkyl halide, the formation of a secondary carbocation is possible. However, the stability of this carbocation is crucial. Rearrangements, such as hydride or alkyl shifts, could potentially lead to a more stable carbocation, although in this specific structure, significant rearrangement is less likely without ring expansion.

SN2 Pathway : This pathway is favored by polar aprotic solvents and strong nucleophiles. youtube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com A significant factor for the SN2 mechanism is steric hindrance. The bulky cyclobutyl and cyclopentyl groups surrounding the electrophilic carbon in this compound would sterically hinder the backside attack of the nucleophile, thus slowing down the SN2 reaction rate. masterorganicchemistry.com

| Parameter | SN1 Pathway | SN2 Pathway |

| Rate Law | Rate = k[(Alkyl Halide)] | Rate = k[(Alkyl Halide)][Nucleophile] |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Structure | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

In certain substitution reactions, a single-electron transfer (SET) mechanism may be operative. This mechanism involves the transfer of an electron from the nucleophile to the substrate, leading to the formation of a radical anion, which then fragments to a radical and a halide anion. The resulting radical can then react with the nucleophile. SET mechanisms are often considered in reactions involving specific types of nucleophiles and substrates, particularly when the nucleophile is a potent reducing agent. rsc.orgresearchgate.net While less common than SN1 and SN2, the possibility of a SET pathway should be considered, especially under photochemical conditions or with specific reagents known to promote electron transfer. nih.gov

The choice of solvent plays a critical role in determining the dominant reaction pathway.

Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions. They strongly favor the SN1 pathway by stabilizing the carbocation intermediate and the departing chloride ion. youtube.com

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents have dipoles but lack acidic protons. They are good at solvating cations but not anions. This environment favors the SN2 mechanism by leaving the nucleophile less solvated and therefore more reactive. youtube.com

The nature of the counterion associated with the nucleophile can also influence the reaction rate and outcome, primarily in less polar solvents where ion pairing is more significant. A more loosely associated counterion can lead to a more "naked" and thus more reactive nucleophile.

| Solvent Type | Effect on SN1 | Effect on SN2 | Example |

| Polar Protic | Stabilizes carbocation and leaving group, accelerating the reaction. | Solvates the nucleophile, hindering its attack and slowing the reaction. | Water, Ethanol |

| Polar Aprotic | Does not effectively stabilize the carbocation, disfavoring the reaction. | Solvates the counter-ion of the nucleophile, increasing its reactivity and accelerating the reaction. | Acetone, DMSO |

| Nonpolar | Generally disfavors both reactions due to poor solubility of charged species. | Generally disfavors the reaction. | Hexane, Benzene |

Elimination Reactions Forming Unsaturated Derivatives

Elimination reactions of this compound lead to the formation of alkenes. These reactions often compete with nucleophilic substitution. youtube.com

E1 Pathway : This unimolecular elimination proceeds through a carbocation intermediate, similar to the SN1 pathway. libretexts.org The rate-determining step is the formation of the carbocation. masterorganicchemistry.com The regioselectivity of the E1 reaction is generally governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. saskoer.calibretexts.org Due to the free rotation around the single bond in the carbocation intermediate, there is generally a preference for the formation of the more stable E-isomer (trans) of the alkene. saskoer.ca

E2 Pathway : This bimolecular elimination is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. libretexts.org The E2 reaction has specific stereochemical requirements, favoring an anti-periplanar arrangement of the proton to be removed and the leaving group. chemistrysteps.com The regioselectivity can be influenced by the steric bulk of the base used. A small, strong base will favor the Zaitsev product, while a bulky base (e.g., potassium tert-butoxide) will favor the Hofmann product (the less substituted alkene) due to steric hindrance. libretexts.org

| Feature | E1 Process | E2 Process |

| Mechanism | Two-step, carbocation intermediate | One-step, concerted |

| Base | Weak base | Strong base |

| Regioselectivity | Zaitsev's rule (most substituted alkene) | Zaitsev's rule (with small base), Hofmann's rule (with bulky base) |

| Stereoselectivity | Prefers E-alkene | Requires anti-periplanar geometry |

The competition between substitution and elimination is a central theme in the reactivity of alkyl halides. youtube.comokstate.edu Several factors dictate the product ratio:

Nature of the Nucleophile/Base : Strong, sterically hindered bases (e.g., tert-butoxide) favor elimination (E2). libretexts.org Strong, unhindered bases that are also good nucleophiles (e.g., hydroxide (B78521), alkoxides) can give a mixture of SN2 and E2 products. Weakly basic, good nucleophiles (e.g., iodide, cyanide) favor substitution (SN2). youtube.com Weak bases and weak nucleophiles in a polar protic solvent will lead to a mixture of SN1 and E1 products. libretexts.orgmasterorganicchemistry.com

Reaction Temperature : Higher temperatures generally favor elimination over substitution. Elimination reactions have a higher activation energy and result in an increase in the number of molecules, which is entropically favored at higher temperatures. masterorganicchemistry.com

Substrate Structure : The steric hindrance around the reaction center in this compound will disfavor SN2 reactions, making elimination more competitive. libretexts.org

| Condition | Favored Pathway(s) | Rationale |

| Strong, non-bulky base (e.g., NaOEt in EtOH) | SN2 and E2 | Both pathways are competitive for secondary halides. |

| Strong, bulky base (e.g., KOC(CH3)3) | E2 | Steric hindrance prevents substitution. |

| Weak nucleophile/weak base (e.g., H2O, EtOH) | SN1 and E1 | Solvolysis conditions favor carbocation formation. |

| High Temperature | E1 and E2 | Elimination is entropically favored. |

Carbocation Rearrangements and Ring Strain Effects

The formation of a carbocation upon the departure of the chloride ion is a critical first step in many potential reactions of this compound. The stability of this carbocation and the energetic landscape of its potential rearrangements are central to understanding the compound's reactivity profile.

Investigation of Primary, Secondary, and Tertiary Carbocation Intermediates

Initial ionization of this compound would lead to a secondary carbocation. Such carbocations are known to be relatively unstable and prone to rearrangement to form more stable species. libretexts.orgyoutube.com The driving force for these rearrangements is the stabilization gained by shifting the positive charge to a more substituted carbon atom. youtube.com

In the context of the (1-cyclobutylethyl)cyclopentyl carbocation, several rearrangement pathways can be envisioned, leading to the formation of more stable secondary or tertiary carbocations. The relative stability of carbocations follows the order: tertiary > secondary > primary.

Table 1: Predicted Relative Stabilities of Potential Carbocation Intermediates

| Carbocation Type | Structure | Predicted Relative Stability |

| Secondary (Initial) | (1-cyclobutylethyl)cyclopentyl cation | Least Stable |

| Secondary (Rearranged) | Rearranged bicyclic structures | More Stable |

| Tertiary (Rearranged) | (1-cyclobutyl-1-cyclopentyl)ethyl cation | Most Stable |

This table is based on general principles of carbocation stability and does not represent experimentally determined values for this specific system.

Wagner-Meerwein and Related Rearrangements Involving Cyclobutyl and Cyclopentyl Rings

The carbocation generated from this compound is a prime candidate for Wagner-Meerwein rearrangements, which involve the 1,2-migration of an alkyl group or a hydride to an adjacent carbocationic center. wikipedia.orglscollege.ac.innumberanalytics.com These rearrangements are driven by the formation of a more stable carbocation. numberanalytics.comscribd.com

In this specific case, both the cyclobutyl and cyclopentyl rings, as well as the ethyl bridge, could participate in such rearrangements. A 1,2-hydride shift from the cyclopentyl ring to the adjacent carbocation center would result in a tertiary carbocation, a thermodynamically favorable process. libretexts.org Alternatively, ring expansion of the cyclobutane (B1203170) ring to a cyclopentane (B165970) ring is a plausible rearrangement pathway, driven by the relief of ring strain. masterorganicchemistry.comyoutube.com

Impact of Ring Strain on Reaction Energetics

The presence of a cyclobutane ring introduces significant ring strain into the molecule, estimated to be around 26.3 kcal/mol. wikipedia.org This strain arises from non-ideal bond angles (angle strain) and eclipsing interactions of hydrogen atoms (torsional strain). chemistrysteps.comlibretexts.orglibretexts.org This stored energy can have a profound impact on the energetics of reactions involving this compound.

Reactions that lead to the opening or expansion of the cyclobutane ring are often thermodynamically favored due to the release of this ring strain. pitt.edu Therefore, carbocation rearrangements that result in the expansion of the four-membered ring to a less strained five-membered ring are expected to be particularly facile. youtube.com

Cycloaddition and Cyclization Reactions of Derived Intermediates

While the primary reactivity of this compound is expected to involve carbocation rearrangements, unsaturated derivatives of this compound could potentially undergo cycloaddition and cyclization reactions. These reactions would allow for the construction of more complex polycyclic systems.

Exploiting Unsaturated Derivatives for [2+2], [3+2], and [4+3] Cycloadditions

The introduction of double bonds into the this compound framework, for instance through elimination reactions, would generate unsaturated derivatives capable of participating in cycloaddition reactions. wikipedia.org Depending on the nature and position of the unsaturation, various types of cycloadditions could be envisioned.

For example, an alkene derivative could undergo a [2+2] cycloaddition with another olefin to form a new four-membered ring. ru.nlresearchgate.net Similarly, the formation of a diene system could enable [4+2] Diels-Alder reactions, a powerful tool for the synthesis of six-membered rings. While less common, [3+2] and [4+3] cycloadditions could also be possible with suitably functionalized derivatives. researchgate.net

Table 2: Potential Cycloaddition Reactions of Unsaturated Derivatives

| Cycloaddition Type | Required Unsaturated Derivative | Potential Product |

| [2+2] | Alkene | Fused or spirocyclic cyclobutane |

| [4+2] (Diels-Alder) | Conjugated Diene | Fused six-membered ring |

| [3+2] | Allylic cation/anion or 1,3-dipole | Five-membered ring |

This table outlines theoretical possibilities for cycloaddition reactions.

Intramolecular Cyclization Pathways leading to Polycyclic Systems

Carbocationic intermediates derived from this compound could also undergo intramolecular cyclization reactions, provided a suitable nucleophilic moiety is present within the molecule. For instance, if an unsaturated bond is located at an appropriate distance from the carbocation center, an intramolecular electrophilic addition could occur, leading to the formation of a new ring and a polycyclic system. beilstein-journals.org

The regioselectivity and stereoselectivity of such cyclizations would be governed by the stability of the resulting carbocationic intermediates and the geometric constraints of the transition states. These types of reactions are powerful methods for the construction of complex, multi-ring structures.

Radical Chemistry of this compound

The study of radical chemistry provides insights into the transformation of organic molecules through single-electron intermediates. For a molecule such as this compound, its radical chemistry would be centered around the carbon-chlorine bond and the various carbon-hydrogen bonds within its structure.

Generation and Reactivity of Alkyl Radicals

The generation of an alkyl radical from this compound would primarily involve the homolytic cleavage of the C-Cl bond. This can be initiated through thermolysis or, more commonly, through photolysis or the use of a radical initiator. Once formed, the resulting (1-cyclobutylethyl)cyclopentane radical is a highly reactive intermediate.

The reactivity of this alkyl radical would be governed by several competing pathways, including hydrogen abstraction, addition to multiple bonds, or rearrangement. The presence of the strained cyclobutyl ring introduces the possibility of ring-opening reactions, a common pathway for radical species containing small, strained rings. Theoretical studies on simpler bicyclobutyl radicals have shown that the radical center can be stable, but the strain energy of the ring system significantly influences the reaction pathways.

Table 1: Potential Radical Intermediates from this compound

| Radical Species | Method of Generation | Potential Fate |

| 2-(1-Cyclobutylethyl)cyclopentyl radical | Homolytic cleavage of C-Cl bond | Hydrogen abstraction, rearrangement (ring opening), addition to π systems |

| Chloro-(1-cyclobutylethyl)cyclopentyl radicals | Hydrogen abstraction from C-H bonds | Isomerization, elimination |

Note: This table is a theoretical representation of potential radical intermediates and their likely reactions. No experimental data for this compound is currently available.

Radical Chain Reactions and Halogen Atom Transfer Processes

In a typical radical chain reaction, the process involves initiation, propagation, and termination steps. For this compound, a common radical chain reaction would be its reduction via a tin hydride, a process that relies on halogen atom transfer.

The key propagation steps would involve the abstraction of the chlorine atom from the parent molecule by a chain-carrying radical (e.g., a tributyltin radical), generating the (1-cyclobutylethyl)cyclopentane radical. This alkyl radical would then abstract a hydrogen atom from the tin hydride, regenerating the tin radical and continuing the chain.

Halogen atom transfer (XAT) is a fundamental process in these reactions. The efficiency of XAT from an alkyl halide is influenced by the strength of the carbon-halogen bond and the stability of the resulting alkyl radical. While there is no specific data for this compound, the principles of XAT are well-established for a wide range of alkyl halides.

Table 2: Hypothetical Radical Chain Reaction Parameters

| Reaction Step | Description | Key Factors |

| Initiation | Generation of initial radicals (e.g., from AIBN) | Temperature, initiator concentration |

| Propagation 1 | Halogen atom transfer to form the alkyl radical | C-Cl bond dissociation energy, nature of the halogen abstractor |

| Propagation 2 | Hydrogen atom transfer to the alkyl radical | H-donor concentration and bond strength |

| Termination | Combination or disproportionation of radicals | Radical concentrations |

Note: The parameters in this table are generalized for radical chain reactions and have not been experimentally determined for this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 1 Cyclobutylethyl Cyclopentane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy would be the most powerful tool for determining the detailed molecular structure of (2-Chloro-1-cyclobutylethyl)cyclopentane in solution.

Application of Chiral Shift Reagents for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. In a standard NMR solvent, these enantiomers are indistinguishable. Chiral shift reagents are paramagnetic lanthanide complexes that can reversibly bind to the analyte. This interaction forms temporary diastereomeric complexes, which have different NMR spectra. By adding a chiral shift reagent, separate signals for each enantiomer can often be resolved, particularly for protons near the site of interaction (likely the chlorine atom). The ratio of the integrated areas of these separated signals would allow for the direct determination of the enantiomeric excess (ee) of the sample.

Conformational Analysis via Coupling Constants and Chemical Shifts

The three-dimensional shape and flexibility of the cyclopentane (B165970) and cyclobutane (B1203170) rings are key structural features.

Cyclopentane Ring: This ring is not planar and typically adopts puckered conformations, such as the "envelope" or "twist" forms, which rapidly interconvert at room temperature. nih.gov The exact conformation can influence the chemical shifts and the proton-proton coupling constants (³JHH) of the ring hydrogens.

Cyclobutane Ring: The cyclobutane ring is also non-planar, adopting a "puckered" or "butterfly" conformation to relieve strain. dtic.mil Analysis of the ³JHH values from a high-resolution ¹H NMR spectrum, potentially aided by computational modeling, could provide information on the dihedral angles between adjacent protons. This data would help to determine the preferred conformation of both rings and the orientation of the cyclobutylethyl substituent.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Studies

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific bonds and functional groups.

IR Spectrum: The IR spectrum would be dominated by absorptions corresponding to C-H and C-C bond vibrations. Key expected peaks would include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. docbrown.info The C-Cl stretching vibration would be expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹, providing clear evidence for the chloro functional group.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Bond/Group |

|---|---|---|---|

| C-H Stretch | 2850-2960 | 2850-2960 | C-H (aliphatic) |

| C-H Bend | ~1450 | ~1450 | CH₂ scissors |

| C-Cl Stretch | 600-800 | 600-800 | C-Cl |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental formula of the compound. For C₁₁H₁₉Cl, the expected monoisotopic mass would be precisely determined. The presence of chlorine would be readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

The fragmentation pattern in the mass spectrum would provide structural information. Likely fragmentation pathways would include:

Loss of a chlorine radical (•Cl), resulting in a fragment ion at [M-35]⁺ and [M-37]⁺.

Loss of HCl, resulting in a fragment ion at [M-36]⁺.

Cleavage of the C-C bond between the ethyl group and one of the rings, leading to fragments corresponding to the cyclopentyl or cyclobutylethyl cations.

Fragmentation of the rings themselves, a characteristic process for cycloalkanes. nist.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the ultimate structural elucidation. wikipedia.org This technique would determine the precise solid-state three-dimensional structure, yielding accurate bond lengths, bond angles, and torsion angles. wikipedia.org Crucially, for a chiral compound, analysis of a good quality crystal can determine the absolute configuration of all stereocenters without ambiguity. This would definitively establish the spatial arrangement of the groups around the chiral carbons, providing a complete and unambiguous structural picture that is often difficult to achieve with spectroscopy alone.

Advanced Surface and Bulk Characterization Techniques for Related Materials Research

The characterization of novel materials, such as those incorporating cycloalkane structures, is fundamental to understanding their properties and potential applications. Techniques that probe both the surface and the bulk of a material are crucial for a comprehensive analysis.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Structure and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques used to investigate the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the hypothetical analysis of a compound like this compound, XPS would be instrumental in confirming the presence of chlorine and carbon. High-resolution scans of the C 1s and Cl 2p regions would provide insight into the chemical bonding environments. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbons bonded to other carbons, and the carbon bonded to the electronegative chlorine atom, which would exhibit a higher binding energy.

UPS, which uses lower energy ultraviolet photons, is particularly useful for probing the valence band electronic structure. For organic materials, this provides information about the molecular orbitals involved in bonding. The ionization potentials and work function of the material's surface can be determined from the UPS spectrum, which is critical for understanding the performance of organic electronic devices.

Table 1: Hypothetical XPS Data for this compound

| Element | Orbital | Binding Energy (eV) | Atomic Concentration (%) |

| Carbon | C 1s | 284.8 (C-C, C-H), 286.5 (C-Cl) | 91.7 |

| Chlorine | Cl 2p | 200.5 | 8.3 |

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Microstructure

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a key technique for characterizing the molecular packing and orientation in thin films of organic materials. By directing an X-ray beam at a very shallow angle to the sample surface, the technique becomes sensitive to the structure at the surface and within the film.

For a material composed of molecules like this compound, GIWAXS could reveal whether the molecules arrange in an ordered crystalline lattice or are amorphous. The scattering patterns would provide information on the d-spacing of crystalline domains and the preferred orientation of the molecules relative to the substrate. This is particularly important for applications where charge transport or anisotropic mechanical properties are desired.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are imaging techniques that provide direct visualization of the material's morphology at the micro- and nanoscale.

TEM, which requires the sample to be very thin, offers much higher resolution and can be used to image the internal structure. In the context of a polymer or composite material containing the specified molecule, TEM could visualize the phase separation of different components, the dispersion of nanoparticles, or the presence of crystalline domains.

Table 2: Summary of Characterization Techniques and Potential Information

| Technique | Information Obtained | Relevance to this compound |

| XPS | Elemental composition, chemical states | Confirming C and Cl presence and bonding |

| UPS | Valence band structure, work function | Understanding electronic properties |

| GIWAXS | Molecular packing, crystallinity, orientation | Determining solid-state microstructure |

| SEM | Surface topography, morphology | Visualizing surface features of materials |

| TEM | Internal morphology, nanostructure | Imaging internal structure and domains |

Computational and Theoretical Investigations of 2 Chloro 1 Cyclobutylethyl Cyclopentane

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. These methods allow for the detailed examination of electronic structure, stability, and spectroscopic parameters from first principles.

Electronic Structure and Stability of (2-Chloro-1-cyclobutylethyl)cyclopentane

DFT calculations on analogous chloroalkanes show that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the C-C and C-H sigma bonds, while the Lowest Unoccupied Molecular Orbital (LUMO) is often centered on the antibonding σ* orbital of the C-Cl bond. The energy of the LUMO is a key indicator of the molecule's susceptibility to nucleophilic attack; a lower LUMO energy suggests a higher reactivity towards nucleophiles. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability, with a larger gap indicating greater stability.

Energetics of Stereoisomers and Conformers

This compound can exist as multiple stereoisomers due to the presence of chiral centers. The carbon atom in the ethyl chain attached to both rings (C1) and the carbon atom bearing the chlorine atom (C2) are potential stereocenters. This gives rise to four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).

Computational methods such as DFT can be used to calculate the relative energies of these stereoisomers and their various conformers. Conformational flexibility arises from the rotation around the C-C single bonds of the ethyl bridge and the puckering of the cyclopentane (B165970) and cyclobutane (B1203170) rings. For each stereoisomer, a potential energy surface can be scanned to identify the lowest energy (most stable) conformers.

The relative stability of different conformers is determined by a combination of factors, including torsional strain, steric interactions between the bulky cycloalkyl groups, and dipole-dipole interactions involving the polar C-Cl bond. For instance, conformers where the large cyclopentyl and cyclobutyl groups are in a gauche or eclipsed orientation will be higher in energy than those where they are anti-periplanar. DFT calculations on similar substituted cycloalkanes have shown that energy differences between conformers can be small.

An illustrative data table of the calculated relative energies for the stable conformers of a hypothetical diastereomer of a related bicycloalkyl compound is presented below.

| Diastereomer | Conformer | Relative Energy (kcal/mol) |

| (1R, 2R) | A | 0.00 |

| B | 1.25 | |

| C | 2.50 | |

| (1R, 2S) | D | 0.50 |

| E | 1.75 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. Models have been developed that can predict proton chemical shifts in chloroalkanes with a high degree of accuracy. These models take into account short-range effects based on partial atomic charges and long-range effects due to the electric field of the C-Cl bond and steric interactions of the chlorine atom. modgraph.co.ukmodgraph.co.uk The chemical shifts of the protons and carbons in the vicinity of the chlorine atom in this compound would be significantly deshielded due to the electron-withdrawing nature of the halogen. The complex stereochemistry and multiple conformers would likely result in a complex NMR spectrum with overlapping signals.

IR Spectroscopy: The infrared spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, the IR spectrum would be dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring) vibrations around 1465 cm⁻¹. quimicaorganica.org A characteristic C-Cl stretching vibration would also be present, typically in the range of 600-800 cm⁻¹. The exact positions of these bands would be sensitive to the local environment and conformation of the molecule.

UV-Vis Spectroscopy: As a saturated chloroalkane, this compound is not expected to have strong absorptions in the UV-Vis region. The primary electronic transitions would be of the σ → σ* and n → σ* type, which occur at high energies (short wavelengths), typically below 200 nm.

Below is an example of a data table showing calculated and experimental spectroscopic data for a related chloroalkane.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR (ppm, CH-Cl) | 4.10 | 4.05 |

| ¹³C NMR (ppm, C-Cl) | 65.2 | 64.8 |

| IR (cm⁻¹, C-Cl stretch) | 720 | 725 |

Note: This data is for a representative chloroalkane and is intended for illustrative purposes.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and the prediction of reaction outcomes.

Elucidation of Mechanistic Pathways for Substitution, Elimination, and Rearrangement Reactions

This compound, as a secondary alkyl halide, can undergo a variety of reactions, including nucleophilic substitution (Sₙ1 and Sₙ2), elimination (E1 and E2), and rearrangement.

Substitution Reactions:

Sₙ2 Mechanism: This is a one-step, concerted mechanism where a nucleophile attacks the carbon bearing the chlorine atom from the backside, leading to an inversion of stereochemistry. youtube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

Sₙ1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com This pathway is favored by weak nucleophiles and polar protic solvents. The secondary carbocation initially formed is prone to rearrangement.

Elimination Reactions:

E2 Mechanism: This is a one-step, concerted mechanism where a strong base removes a proton from a carbon adjacent to the one bearing the chlorine, leading to the formation of an alkene. masterorganicchemistry.com The reaction requires an anti-periplanar arrangement of the proton and the leaving group.

E1 Mechanism: This mechanism proceeds through a carbocation intermediate, similar to the Sₙ1 pathway. chemistrysteps.com The base removes a proton from an adjacent carbon in a subsequent step.

Rearrangement Reactions: The secondary carbocation formed in Sₙ1 and E1 reactions can undergo rearrangement to form a more stable carbocation. chemistrysteps.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Possible rearrangements include:

1,2-Hydride Shift: A hydrogen atom from an adjacent carbon migrates to the carbocationic center.

1,2-Alkyl Shift: An alkyl group (in this case, potentially part of the cyclobutyl or cyclopentyl ring) migrates.

Ring Expansion: A particularly relevant rearrangement for this molecule would be the expansion of the four-membered cyclobutane ring to a more stable five-membered cyclopentane ring. chemistrysteps.com This occurs if the carbocation is adjacent to the cyclobutane ring.

Transition state modeling using DFT can be employed to calculate the activation energies for each of these competing pathways, allowing for a prediction of the major reaction products under different conditions.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: In elimination reactions, the position of the newly formed double bond is determined by the regioselectivity of the reaction. According to Zaitsev's rule, the more substituted (more stable) alkene is typically the major product. masterorganicchemistry.com However, in sterically hindered systems, the less substituted Hofmann product may be favored. Computational methods can predict the regioselectivity by comparing the activation energies for the formation of the different possible alkene products.

Stereoselectivity: The stereochemical outcome of these reactions is also predictable. Sₙ2 reactions proceed with inversion of configuration. Sₙ1 reactions lead to a racemic mixture of products due to the planar nature of the carbocation intermediate. E2 reactions have a strong stereochemical requirement for an anti-periplanar geometry between the departing proton and leaving group. libretexts.orgmsu.edu This can lead to the formation of a specific stereoisomer of the alkene product. Computational modeling can be used to analyze the stereochemical course of these reactions and predict the stereoselectivity of the products.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For a molecule like this compound, MD simulations could provide significant insights into its dynamic nature.

The conformational landscape of this compound is expected to be complex, primarily dictated by the inherent flexibility of the cyclopentane and cyclobutane rings, along with the rotational freedom of the ethyl linker.

The cyclopentane ring is not planar and exists in a continuous state of flux between two primary puckered conformations: the "envelope" and the "twist" forms. youtube.com In the envelope conformation, four carbon atoms are in a plane, with the fifth atom puckered out of the plane. libretexts.org In the twist conformation, three adjacent atoms are in a plane with the other two displaced on opposite sides. These conformers are close in energy and rapidly interconvert.

The cyclobutane ring also adopts a non-planar, puckered or "butterfly" conformation to alleviate torsional strain that would be present in a planar structure. youtube.com This puckering decreases the bond angles to approximately 88°, a deviation from the ideal 109.5° for sp³ hybridized carbons, but it reduces the eclipsing interactions between adjacent hydrogen atoms. libretexts.org The barrier to this ring-puckering is low, allowing for rapid inversion.

| Ring System | Predominant Conformations | Key Dynamic Process |

|---|---|---|

| Cyclopentane | Envelope, Twist | Pseudorotation |

| Cyclobutane | Puckered (Butterfly) | Ring Inversion |

In a condensed phase (liquid or solid), molecules of this compound would interact through a combination of intermolecular forces.

Dipole-Dipole Interactions: The carbon-chlorine (C-Cl) bond is polar due to the difference in electronegativity between carbon and chlorine, with chlorine being more electronegative. khanacademy.org This creates a permanent dipole moment in the molecule. Consequently, in a condensed phase, these dipoles would align, leading to attractive dipole-dipole interactions. These forces are generally stronger than London dispersion forces for molecules of similar size. teachchemistry.org

Halogen Bonding: In some instances, halogenated compounds can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. nih.gov This arises from a region of positive electrostatic potential on the halogen atom opposite to the covalent bond, known as a "sigma-hole". nih.gov While typically weaker than hydrogen bonds, halogen bonds can play a significant role in the structural organization of molecules in the solid state.

Computational studies on similar chlorinated hydrocarbons have shown that the interplay of these forces dictates the packing and bulk properties of the material. mdpi.com

Force Field Development and Molecular Mechanics Studies

Molecular mechanics studies rely on force fields, which are sets of parameters that define the potential energy of a system of atoms. The accuracy of any simulation is highly dependent on the quality of the force field used.

Standard force fields like CHARMM, AMBER, and OPLS-AA have well-established parameters for common organic molecules. However, for a unique structure like this compound, some parameters may need to be specifically developed or validated.

The parameterization process for a novel molecule typically involves:

Defining Atom Types: Assigning specific atom types to each atom in the molecule based on its element, hybridization, and local environment.

Bonded Parameters: Determining equilibrium values and force constants for bond lengths, bond angles, and dihedral angles. These are often derived from quantum mechanical (QM) calculations or experimental data (e.g., X-ray crystallography, microwave spectroscopy) of smaller, analogous molecules.

Non-bonded Parameters: Assigning partial atomic charges and Lennard-Jones parameters (which describe van der Waals interactions) to each atom. Partial charges for halogenated hydrocarbons are particularly challenging to assign accurately due to polarization effects. unipi.it

For the cycloalkane portions, existing parameters for cyclobutane and cyclopentane would likely provide a good starting point. However, the parameters for the ethyl linker, particularly the carbon atom bonded to both rings and the chlorine-substituted carbon, would require careful validation to ensure they accurately reproduce the molecule's conformational energies and rotational barriers. The treatment of the halogen atom is also critical, with some modern force fields incorporating features like virtual particles to better represent anisotropic interactions such as halogen bonding. nih.gov

Ring strain is a measure of the inherent instability of a cyclic molecule due to non-ideal bond angles, torsional strain from eclipsing interactions, and transannular (across the ring) steric strain. wikipedia.org

Cyclobutane: This ring exhibits significant angle strain due to its C-C-C bond angles of about 88°, which deviate substantially from the ideal 109.5°. libretexts.org It also has considerable torsional strain because the C-H bonds on adjacent carbons are nearly eclipsed. The total ring strain of cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.com

Cyclopentane: The bond angles in a planar pentagon are 108°, very close to the ideal tetrahedral angle. However, a planar conformation would have significant torsional strain. To alleviate this, cyclopentane adopts its puckered envelope and twist conformations. This puckering slightly increases angle strain but significantly reduces torsional strain, resulting in a much lower total ring strain of about 7.4 kcal/mol. wikipedia.org

The total strain energy of this compound would be a composite of the strain from both rings, in addition to any steric strain introduced by the bulky substituents on each ring. The presence of the ethylcyclopentyl group on the cyclobutane ring and the (2-chloro-1-cyclobutyl)ethyl group on the cyclopentane ring would likely influence the preferred puckered conformations of each ring to minimize steric interactions.

| Cycloalkane | Approximate Ring Strain (kcal/mol) | Primary Sources of Strain |

|---|---|---|

| Cyclopropane | 27.6 libretexts.org | Angle Strain, Torsional Strain |

| Cyclobutane | 26.3 masterorganicchemistry.com | Angle Strain, Torsional Strain |

| Cyclopentane | 7.4 wikipedia.org | Torsional Strain |

| Cyclohexane | ~0 libretexts.org | (Largely strain-free) |

Derivatives and Analogs of 2 Chloro 1 Cyclobutylethyl Cyclopentane: Synthetic Utility and Transformations

Synthesis of Functionalized Analogs via Chlorine Derivatization

The chlorine atom in (2-Chloro-1-cyclobutylethyl)cyclopentane serves as a versatile functional handle, allowing for its conversion into a wide array of other functional groups through nucleophilic substitution or the formation of organometallic intermediates.

Conversion to Alcohols, Amines, and Ethers

The secondary chloro group can be readily displaced by various nucleophiles to yield alcohols, amines, and ethers. The reaction mechanism, either bimolecular nucleophilic substitution (SN2) or unimolecular (SN1), is heavily dependent on the choice of nucleophile, solvent, and reaction conditions. chemicalnote.commasterorganicchemistry.com

Alcohols: Treatment with a strong nucleophile like sodium hydroxide (B78521) in a polar aprotic solvent would favor an SN2 pathway, leading to the corresponding alcohol with an inversion of stereochemistry at the carbon center. chemistrysteps.com Alternatively, solvolysis using a weak nucleophile such as water would proceed via an SN1 mechanism, involving a carbocation intermediate and resulting in a racemic mixture of the alcohol product at the reaction center. chemistrysteps.comlibretexts.org

Amines: Synthesis of the corresponding primary amine can be achieved by reacting the chloride with sodium azide (B81097) (NaN₃) to form an alkyl azide, followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation). This two-step method avoids the common problem of over-alkylation that occurs when using ammonia (B1221849) as the nucleophile. chemistrysteps.com

Ethers: The Williamson ether synthesis provides a classical route to ethers. masterorganicchemistry.com This involves reacting this compound with an alkoxide (e.g., sodium ethoxide, NaOEt). To maximize the yield of the ether and minimize the competing elimination (E2) reaction, a less hindered primary alkoxide is preferred, given the secondary nature of the alkyl halide. masterorganicchemistry.com

| Target Functional Group | Reagents | Typical Solvent | Predominant Mechanism | Product |

|---|---|---|---|---|

| Alcohol | NaOH, H₂O | DMSO | SN2 | 2-(1-Cyclobutylethyl)cyclopentan-1-ol |

| Alcohol | H₂O | H₂O/Acetone | SN1 | 2-(1-Cyclobutylethyl)cyclopentan-1-ol |

| Amine | 1. NaN₃ 2. LiAlH₄, Et₂O | DMF | SN2 | 1-(1-Cyclobutylethyl)cyclopentanamine |

| Ether | NaOCH₂CH₃ | Ethanol | SN2 | 1-(1-Cyclobutylethyl)-1-ethoxycyclopentane |

Formation of Organometallic Reagents for Further Elaboration

The carbon-chlorine bond can be converted into a carbon-metal bond, transforming the electrophilic carbon into a potent nucleophile. This is most commonly achieved through the formation of Grignard or organolithium reagents.

Grignard Reagents: Reaction of this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (1-(1-Cyclobutylethyl)cyclopentyl)magnesium chloride. quora.combyjus.comlibretexts.org The ether solvent is crucial for stabilizing the organomagnesium species. libretexts.org

Organolithium Reagents: Similarly, treatment with lithium metal, typically in a nonpolar solvent like pentane (B18724) or hexane, results in the formation of the analogous organolithium reagent. wikipedia.orgmasterorganicchemistry.com Organolithium reagents are generally more reactive and more strongly basic than their Grignard counterparts. bluffton.edu

These organometallic compounds are highly reactive and moisture-sensitive, serving as powerful carbanion synthons for subsequent carbon-carbon bond-forming reactions. byjus.comwikipedia.org

| Organometallic Reagent | Reagents | Solvent | Product Name |

|---|---|---|---|

| Grignard Reagent | Mg(s) | THF or Et₂O | (1-(1-Cyclobutylethyl)cyclopentyl)magnesium chloride |

| Organolithium Reagent | Li(s) (2 equiv.) | Pentane or Hexane | (1-(1-Cyclobutylethyl)cyclopentyl)lithium |

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Alkylation)

The synthetic utility of the organometallic derivatives is primarily demonstrated in their ability to form new carbon-carbon bonds, a cornerstone of organic synthesis.

Cross-Coupling Reactions: The Grignard reagent derived from this compound can participate in transition metal-catalyzed cross-coupling reactions. For instance, in a Kumada-type coupling, a nickel or palladium catalyst facilitates the reaction between the Grignard reagent and an aryl or vinyl halide to form a new C(sp³)–C(sp²) bond. nii.ac.jpacs.orgnih.gov The choice of catalyst and ligands is critical for achieving good yields, especially with sterically hindered secondary alkyl Grignards. organic-chemistry.orgacs.org

Alkylation Reactions: As strong nucleophiles, both the Grignard and organolithium reagents readily react with a variety of electrophiles. baranlab.org For example, they can open epoxides to form new alcohols or react with other alkyl halides in nucleophilic substitution reactions to create more complex hydrocarbon frameworks.

| Reaction Type | Organometallic Reagent | Electrophile/Coupling Partner | Catalyst (if any) | Product Example |

|---|---|---|---|---|

| Cross-Coupling (Kumada) | Grignard Reagent | Bromobenzene | Ni(dppp)Cl₂ | (1-(1-Cyclobutylethyl)cyclopentyl)benzene |

| Alkylation | Organolithium Reagent | Ethylene Oxide | None | 2-(1-(1-Cyclobutylethyl)cyclopentyl)ethan-1-ol |

| Alkylation | Grignard Reagent | Allyl bromide | None | 1-(1-Cyclobutylethyl)-1-(prop-2-en-1-yl)cyclopentane |

Exploration of Isomeric Forms and Their Differentiated Reactivity

The structure of this compound contains two stereocenters: one at the carbon bearing the chlorine atom and another at the cyclobutyl-substituted carbon. This gives rise to the possibility of four stereoisomers: two pairs of enantiomers (diastereomers of each other). The spatial arrangement of the bulky substituents is expected to significantly influence the molecule's reactivity.

Synthesis of Diastereomeric and Enantiomeric Derivatives

Accessing specific stereoisomers of derivatives requires stereocontrolled synthetic methods. This typically involves either starting with chiral precursors or employing asymmetric reactions. For instance, the diastereoselective and enantioselective synthesis of substituted cyclobutanes and cyclopentanes can be achieved through methods like chiral auxiliary-controlled cycloadditions or organocatalyzed Michael additions. rsc.orgresearchgate.netnih.govresearchgate.net

A hypothetical route to an enantiomerically enriched derivative could involve the asymmetric reduction of a ketone precursor to establish the stereochemistry of the resulting alcohol. Subsequent conversion of this chiral alcohol to the chloride, for example using thionyl chloride (SOCl₂), can proceed with either inversion or retention of configuration depending on the reaction conditions, thus providing access to a specific stereoisomer of the target compound. mdpi.comdoi.org

| Step | Reaction | Reagents | Expected Outcome |

|---|---|---|---|

| 1 | Asymmetric Reduction | (1-Cyclobutylethyl)(cyclopentyl)methanone + (R)-CBS catalyst, BH₃·THF | Enantiomerically enriched (R)- or (S)-2-(1-Cyclobutylethyl)cyclopentan-1-ol |

| 2 | Conversion to Chloride | (S)-Alcohol + SOCl₂ in pyridine (B92270) | (R)-(2-Chloro-1-cyclobutylethyl)cyclopentane (via SN2 inversion) |

Studies on the Stereochemical Influence on Reaction Outcomes

The pre-existing stereochemistry of this compound would profoundly impact the stereochemical outcome of its derivatization reactions.

SN2 Reactions: In reactions proceeding via an SN2 mechanism, the nucleophile attacks from the side opposite to the leaving group, resulting in a complete inversion of configuration at the carbon center bearing the chlorine. chemicalnote.com The steric hindrance posed by the adjacent cyclobutyl group and the cyclopentyl ring would affect the rate of reaction, with the diastereomer allowing for a less hindered backside attack reacting faster. mnstate.edu

SN1 Reactions: For reactions that follow an SN1 pathway, the rate-determining step is the formation of a planar carbocation intermediate. youtube.com A nucleophile can then attack this intermediate from either face. In an achiral environment, this would lead to racemization. However, the presence of the adjacent chiral center on the cyclobutane-bearing carbon can make the two faces of the carbocation diastereotopic. This may lead to a slight preference for attack from one side, resulting in an unequal mixture of diastereomeric products (diastereoselective induction). masterorganicchemistry.comyoutube.com

Organometallic Reactions: The formation of Grignard or organolithium reagents at a chiral center can sometimes lead to racemization if the resulting carbanionic species is configurationally unstable and rapidly inverts. numberanalytics.com The subsequent reactions of these organometallics are complex, and the stereochemical outcome depends on the mechanism of the specific reaction (e.g., cross-coupling) and the nature of other reactants and catalysts involved. numberanalytics.comacs.orguncw.edu

| Starting Material (Hypothetical) | Reaction Type | Reagent | Product Stereochemistry |

|---|---|---|---|

| (1R, 2'S)-(2-Chloro-1-cyclobutylethyl)cyclopentane | SN2 | CH₃O⁻ | (1S, 2'S)-Product (Inversion at C-1) |

| (1R, 2'S)-(2-Chloro-1-cyclobutylethyl)cyclopentane | SN1 | CH₃OH (solvolysis) | Mixture of (1R, 2'S) and (1S, 2'S) products (Racemization at C-1) |

Ring-Modified Analogs

The inherent structural features of this compound, specifically the presence of a primary chloride, offer a chemical handle for intramolecular reactions to forge new carbon-carbon bonds. By envisioning modifications to the cyclobutane (B1203170) and cyclopentane (B165970) rings, a diverse array of complex polycyclic systems can be conceptualized.

Synthesis of Spirocyclic and Fused-Ring Systems Incorporating this compound Substructures

The construction of spirocyclic and fused-ring systems from analogs of this compound can be hypothetically achieved through intramolecular cyclization reactions. These transformations would typically involve the generation of a carbanionic center that can displace the chloride via an intramolecular SN2 reaction, or through Lewis acid-catalyzed processes that promote cyclization.

One plausible strategy involves the introduction of a carbonyl group onto either the cyclobutane or cyclopentane ring. The resulting keto-chloro compound could then be treated with a strong base to generate an enolate, which would subsequently undergo intramolecular alkylation. For instance, if a carbonyl group is present on the cyclopentane ring adjacent to the cyclobutylethyl substituent, a spiro[4.4]nonane derivative could be formed. Conversely, a carbonyl on the cyclobutane ring could lead to a spiro[3.4]octane system.

The feasibility and outcome of such reactions are often dictated by ring strain and the stability of the transition states. The formation of five- and six-membered rings is generally favored, suggesting that cyclizations leading to such ring sizes would be more efficient.

Lewis acid-catalyzed cyclizations represent another powerful approach. In the presence of a Lewis acid, the chloro group can be activated, facilitating a Friedel-Crafts-type intramolecular alkylation if one of the rings were to be aromatic. For non-aromatic systems, the Lewis acid could promote carbocation formation, leading to cyclization via attack from a nucleophilic portion of the molecule, such as an alkene that could be introduced into one of the rings.

Below is a table outlining hypothetical synthetic pathways to spirocyclic and fused-ring systems starting from derivatives of this compound.

| Starting Material | Reagents | Proposed Product | Ring System |

| 1-(1-(2-chloroethyl)cyclobutyl)cyclopentan-2-one | NaH, THF | Spiro[cyclobutane-1,6'-bicyclo[3.1.0]hexan]-2'-one | Fused/Spiro |

| 2-(1-(cyclopentyl)ethyl-2-chloro)cyclobutan-1-one | LDA, THF | Bicyclo[3.2.0]heptan-6-yl(cyclopentyl)methanone | Fused |

| (2-Chloro-1-cyclobutylethyl)cyclopent-1-ene | AlCl₃ | 1-cyclobutyl-2,3,3a,4,5,6-hexahydro-1H-indene | Fused |

| 1-(1-(2-chloroethyl)cyclobutyl)cyclopentene-3-carboxylic acid | AgBF₄ | 4-cyclobutyl-3-oxaspiro[5.4]dec-1-en-8-one | Spirocyclic |

Investigations into Novel Polycyclic Architectures

Beyond simple spirocyclic and fused-ring systems, the this compound scaffold holds potential for the construction of more complex and novel polycyclic architectures. These syntheses would likely involve multi-step sequences and cascade reactions, where the initial cyclization sets the stage for subsequent ring-forming events.

One area of exploration is the use of radical cyclizations. Treatment of the parent chloro compound with a radical initiator, such as AIBN and a tin hydride, could generate a primary radical at the ethyl side chain. This radical could then add to an unsaturated bond strategically placed on either the cyclobutane or cyclopentane ring, leading to the formation of a new ring. The regioselectivity of such a cyclization would be governed by Baldwin's rules.

Another intriguing possibility involves ring expansion and rearrangement reactions. For instance, under solvolytic conditions or in the presence of a strong Lewis acid, the chloro group could depart to form a primary carbocation. This unstable intermediate could then trigger a cascade of rearrangements, including ring expansion of the cyclobutane to a cyclopentane or participation of the cyclopentane ring, potentially leading to bridged bicyclic systems. The specific outcome of such rearrangements would be highly dependent on the substitution pattern and reaction conditions.

The development of tandem reactions, where multiple bonds are formed in a single operation, could also lead to the efficient synthesis of complex polycyclic molecules. For example, a derivative of this compound containing an alkyne moiety could undergo a Lewis acid-catalyzed tandem cyclization, forming multiple rings in one pot. nih.gov

The table below presents hypothetical pathways to novel polycyclic architectures.

| Starting Material Derivative | Reaction Type | Potential Polycyclic Product | Key Features |

| (1-(2-chloroethyl)cyclobutyl)cyclopent-2-en-1-ol | Radical Cyclization (e.g., with Bu₃SnH, AIBN) | Tricyclo[5.3.0.0²,⁶]decane derivative | Formation of a new five-membered ring |

| 2-(1-(2-chloroethyl)cyclobutyl)cyclopent-1-ene-1-carbaldehyde | Cationic Cascade | Bridged tricyclic ether | Intramolecular Prins-type cyclization |

| 1-((1-(2-chloroethyl)cyclobutyl)methyl)cyclopent-1-ene | Photochemical [2+2] Cycloaddition | Tetracyclic cage compound | Intramolecular photocycloaddition |